REACTION_CXSMILES
|
[N+]([O-])(O)=[O:2].[N+]([O-])([O-])=[O:6].[Bi+3:9].[N+]([O-])([O-])=[O:11].[N+]([O-])([O-])=[O:15].N.N.N.N.N.N.[OH2:24].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo:48].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[NH4+].[OH-]>O>[O-2:2].[O-2:6].[O-2:11].[O-2:15].[O-2:24].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[Mo:48].[Mo:48].[Bi+3:9].[Bi+3:9] |f:1.2.3.4,5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40.41,42.43,45.46.47.48.49.50.51.52.53.54.55.56.57|
|
Name
|
Bi(NO3)3.5H2O
|
Quantity
|
14.55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
(NH4)Mo7O24.4H2O
|
Quantity
|
7.95 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
ammonium heptamolybdate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for about one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Bi+3].[Bi+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |